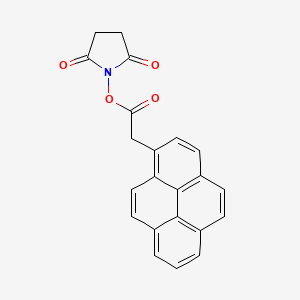
Bromo-NNC13-8241
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-NNC13-8241 is a compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of various types of pain. In
Wissenschaftliche Forschungsanwendungen
Isotope Analysis Method for Herbicide Bromoxynil and Its Application in Photo-Degradation Studies
Bromoxynil, a nitrile herbicide, is studied for its environmental fate using a Compound-Specific Isotope Analysis (CSIA) method. This method, which includes offline thin-layer chromatography and elemental analyzer isotope ratio mass spectrometer (EA-IRMS), accurately measures δ13C and δ15N in bromoxynil. It's applied to samples degraded under laboratory and natural conditions, revealing insights into the degradation process and environmental implications of bromoxynil use (Knossow, Siebner, & Bernstein, 2020).
Microbial Turnover and Non-Extractable Residues of Bromoxynil in Soil Microcosms
This research focuses on the microbial turnover of 13C-labeled bromoxynil in soil, investigating the formation of bromoxynil non-extractable residues (NER). The study reveals significant mineralization of bromoxynil, with a portion turning into biogenic NER. The results provide insights into the environmental impact of bromoxynil, including its persistence and potential toxicity in soil environments (Nowak, Telscher, Seidel, & Miltner, 2018).
Development of Radioligands for Imaging Benzodiazepine Receptors
NNC 13-8241, a bromo-analogue of NNC 13-8199, binds selectively to benzodiazepine receptors with subnanomolar affinity. This study reports the preparation of Bromine-76 and Carbon-11 labeled NNC 13-8199, demonstrating their use in positron emission tomography (PET) for imaging benzodiazepine receptors in the primate brain. The study highlights the potential of these radioligands for human PET studies, especially in contexts requiring slow metabolism (Foged et al., 1997).
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Bromination is a key transformation in organic synthesis. This review outlines the use of bromine and various bromo-organic compounds in diverse organic transformations, highlighting their scope in reactions like bromination, cohalogenation, oxidation, cyclization, and more. The comprehensive coverage of bromo-organic compounds' applications in organic chemistry underlines their significance in synthetic methodologies (Saikia, Borah, & Phukan, 2016).
Eigenschaften
CAS-Nummer |
106937-64-8 |
|---|---|
Produktname |
Bromo-NNC13-8241 |
Molekularformel |
C17H14BrN5O2 |
Molekulargewicht |
400.23 |
Reinheit |
>98% |
Synonyme |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)